(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine
Overview
Description
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, related to (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine, was synthesized using 1,3-dipolar cycloaddition. Its structure was confirmed through NMR, Elemental Analysis, and MS data, contributing to the field of synthetic organic chemistry (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Analytical Characterization : Studies have focused on the analytical characterization of similar compounds, like 25D-NBOMe, using various methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. These methods are essential for identifying active components in novel psychoactive substances (D. Zuba & Karolina Sekuła, 2013).
Chemical Properties and Reactivity
Protective Group in Synthesis : The 4-methoxybenzyl group, a component of this compound, has been used as a protective group in the synthesis of oligoribonucleotides. This group can be introduced to the 2′-hydroxyl group of adenosine, showcasing its utility in nucleic acid chemistry (Hiroshi Takaku & Kazuo Kamaike, 1982).
Selective Deprotection : Research on the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl), and dmpm (3,4-dimethoxybenzyl) groups, components related to this compound, provides insights into the reactivity and application of these groups in synthetic chemistry (K. Horita et al., 1986).
Potential Therapeutic Applications
- Lipase and α-Glucosidase Inhibition : Compounds derived from similar structures have been synthesized and tested for their lipase and α-glucosidase inhibition properties. These findings indicate potential therapeutic applications in treating diseases like obesity and diabetes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
Properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-13-22-19-8-6-5-7-17(19)15-20-14-16-9-11-18(21-2)12-10-16/h5-12,20H,3-4,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGRSMJWXRKSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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